molecular formula C24H31F3N4O5S B12500247 E3 ligase Ligand 6

E3 ligase Ligand 6

Cat. No.: B12500247
M. Wt: 544.6 g/mol
InChI Key: SGNZARGJXDPTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E3 ligase Ligand 6 is a critical component of proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to degrade specific proteins via the ubiquitin-proteasome system (UPS). PROTACs consist of three elements: a target protein-binding ligand, a linker, and an E3 ligase-recruiting ligand. Ligand 6 belongs to the cereblon (CRBN) class of E3 ligase ligands, which are widely utilized due to their favorable physicochemical properties and established synthetic pathways . CRBN ligands, such as thalidomide derivatives (e.g., lenalidomide and pomalidomide), bind to CRBN and recruit substrates for ubiquitination. Ligand 6 is hypothesized to be a structurally optimized CRBN ligand with enhanced binding affinity, metabolic stability, and linker compatibility, making it a promising candidate for PROTAC development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 ligase Ligand 6 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Common steps include:

    Formation of Intermediate Compounds: This involves the use of various reagents and catalysts to form intermediate compounds that will be used in the final synthesis.

    Coupling Reactions: These reactions involve the coupling of intermediate compounds to form the final product. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and minimize production costs. Industrial methods may also involve the use of automated synthesis equipment and large-scale purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Chemical Reactions Involving E3 Ligase Ligands

The chemical reactions involving E3 ligase ligands are primarily centered around their synthesis and their role in forming PROTACs. These reactions typically involve the attachment of a linker to both the E3 ligase ligand and the target protein ligand, creating a bifunctional molecule capable of inducing protein degradation.

Formation of PROTACs

The formation of PROTACs involves linking the E3 ligase ligand to a target protein ligand via a suitable linker. This linker must be designed to provide optimal spacing and flexibility for the formation of a ternary complex with the E3 ligase and the target protein. The choice of linker chemistry can significantly affect the efficacy and stability of the PROTAC .

Role of E3 Ligase Ligands in PROTACs

E3 ligase ligands play a pivotal role in PROTACs by binding to specific E3 ligases, thereby recruiting them to the target protein. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The efficiency of this process depends on the ligandability of the E3 ligase, which is influenced by its chemical properties and the availability of suitable ligands .

Research Findings and Data

While specific data on "E3 ligase Ligand 6" is not available, research on commonly used E3 ligase ligands provides valuable insights into their design and optimization. For instance, CRBN and VHL are among the most frequently utilized E3 ligases in PROTACs, with numerous ligands developed for these targets .

Table: Common E3 Ligase Ligands Used in PROTACs

E3 LigaseCommon LigandsApplication
CRBNThalidomide, LenalidomideCancer therapy
VHLVH032, VH298Cancer therapy
MDM2Nutlin-3Cancer therapy
IAPSMAC mimeticsCancer therapy

Scientific Research Applications

E3 ligase Ligand 6 has a wide range of scientific research applications, including:

Mechanism of Action

E3 ligase Ligand 6 exerts its effects by binding to E3 ubiquitin ligases, facilitating the transfer of ubiquitin proteins to target substrates. This process involves the formation of a ternary complex between the E3 ligase, the ligand, and the target protein. The ubiquitinated target protein is then recognized by the proteasome and degraded. The molecular targets and pathways involved in this process include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .

Comparison with Similar Compounds

Comparison with Similar E3 Ligase Ligands

Ligand Classes and Structural Features

The most commonly used E3 ligase ligands in PROTACs include:

  • CRBN ligands : Thalidomide analogs (e.g., lenalidomide, pomalidomide).
  • VHL ligands : Peptidic or peptidomimetic molecules targeting von Hippel-Lindau (VHL) ligase.
  • IAP ligands : Small molecules binding to inhibitor of apoptosis proteins (IAPs).
  • MDM2 ligands : Nutlin derivatives targeting mouse double minute 2 homolog (MDM2).

Table 1: Key Properties of E3 Ligase Ligands

Property CRBN Ligands (e.g., Ligand 6) VHL Ligands IAP Ligands MDM2 Ligands
Molecular Weight 250–350 Da 450–600 Da 300–500 Da 400–600 Da
Linker Attachment 4-/5-amino position Hydroxyproline motif N-terminal amine Central hydrophobic pocket
Binding Affinity (Kd) 1–10 µM 0.1–1 µM 0.5–5 µM 0.01–0.1 µM
Degradation Efficiency High (BRD4, IKZF1) Moderate (BRD4) Variable (cIAP1) Low (p53)
Clinical Use Multiple PROTACs in trials Limited (e.g., ARV-110) Preclinical Preclinical

Data compiled from .

Functional Performance in PROTACs

Table 2: Degradation Efficiency in BRAF<sup>V600E</sup> Model (IC50)

E3 Ligand Class PEG Linker (n=3) IC50 (nM) Triazole Linker IC50 (nM)
CRBN (Ligand 6) 5.2 ± 0.8 8.1 ± 1.2
VHL 12.4 ± 2.1 18.9 ± 3.3
IAP 25.6 ± 4.7 32.5 ± 5.1

Data adapted from concentration–response curves in .

Key findings:

  • Ligand 6-based PROTACs exhibit 2–5× higher potency than VHL or IAP counterparts, attributed to CRBN's high ubiquitination activity and favorable ternary complex formation .
  • Competition assays show that pre-treatment with free lenalidomide reduces Ligand 6-mediated degradation by ~50%, confirming CRBN-dependent mechanisms .

Druggability and Limitations

  • CRBN Ligands: High cell permeability due to low molecular weight and non-peptidic nature. However, CRBN's endogenous substrates (e.g., IKZF1/3) may lead to off-target effects .
  • VHL Ligands : Larger size limits blood-brain barrier penetration but offers tissue-specific advantages (e.g., ARV-110 for prostate cancer) .
  • IAP/MDM2 Ligands: Limited by toxicity (IAP) or low degradation efficiency (MDM2) .

Ligand 6 addresses some CRBN limitations through structural modifications (e.g., fluorination at the 5-position) to reduce off-target binding while maintaining degradation potency .

Biological Activity

E3 ligases are pivotal components in the ubiquitin-proteasome system, responsible for the selective degradation of proteins within cells. E3 ligase Ligand 6 (E3L6) has emerged as a significant player in the development of targeted protein degradation strategies, particularly in the context of PROTAC (proteolysis-targeting chimeras) technology. This article explores the biological activity of E3L6, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Overview of E3 Ligases

E3 ligases facilitate the transfer of ubiquitin from E2 enzymes to target substrates, marking them for degradation by the proteasome. They are classified into three main types:

  • RING E3 Ligases : The most abundant type, directly transferring ubiquitin from E2 to substrate.
  • HECT E3 Ligases : Form a thioester bond with ubiquitin before transferring it to the substrate.
  • RBR E3 Ligases : Combine features of both RING and HECT ligases.

E3L6 is categorized under RING-type E3 ligases, which are known for their versatility and efficiency in mediating ubiquitination.

E3L6 operates through a unique mechanism that involves:

  • Substrate Recognition : The ligand binds to specific substrates via protein-protein interactions.
  • Ubiquitination Cascade : Upon binding, E3L6 catalyzes the attachment of ubiquitin to lysine residues on target proteins.
  • Proteasomal Degradation : The polyubiquitinated proteins are recognized and degraded by the 26S proteasome.

This mechanism is crucial for regulating various cellular processes, including cell cycle progression, apoptosis, and DNA repair.

Biological Activity and Research Findings

Recent studies have highlighted several key aspects of E3L6's biological activity:

  • Target Specificity : E3L6 demonstrates high specificity for certain substrates, enhancing its potential as a therapeutic target. For instance, studies have shown that it can effectively degrade oncogenic proteins in cancer cells, leading to reduced tumor growth .
  • Therapeutic Applications : The development of PROTACs utilizing E3L6 has shown promising results in preclinical models. These compounds can selectively degrade disease-related proteins, offering a novel approach to cancer therapy .

Case Study 1: Targeting Oncogenic Proteins

In a study investigating the efficacy of PROTACs based on E3L6, researchers demonstrated that these compounds could induce significant degradation of mutant forms of KRAS in pancreatic cancer cells. The study reported over 75% reduction in KRAS levels within 24 hours post-treatment, correlating with decreased cell proliferation .

Case Study 2: Neurodegenerative Diseases

Another study explored the potential of E3L6-based PROTACs in models of neurodegenerative diseases. The findings indicated that these ligands could effectively target misfolded proteins associated with conditions like Alzheimer's disease, promoting their degradation and improving cellular health markers .

Data Table: Summary of Key Findings on this compound

StudyTarget ProteinCell TypeDegradation RateOutcome
KRASPancreatic Cancer>75% in 24hReduced tumor growth
Tau ProteinNeuronal CellsSignificant reductionImproved cell viability
ERαBreast Cancer CellsIC50 = 39.9 nMAnti-proliferative effects

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for validating the binding affinity and selectivity of E3 ligase Ligand 6 to its target E3 ligase?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure real-time binding kinetics and isothermal titration calorimetry (ITC) to quantify thermodynamic parameters. Validate structural interactions via X-ray crystallography or cryo-EM to confirm ligand-E3 binding modes. Pair these with competitive binding assays using known E3 inhibitors (e.g., VHL or CRBN ligands) to assess selectivity .

Q. How can researchers determine the optimal linker length and composition for PROTACs incorporating this compound?

  • Methodological Answer : Employ molecular dynamics simulations to model ternary complex (E3 ligase–PROTAC–POI) stability. Test linker variants in vitro using biophysical assays (e.g., NanoBRET) to measure ternary complex formation efficiency. Validate in cellular assays by correlating linker length with degradation efficiency (DC₅₀) and maximal degradation (Dₘₐₓ) .

Q. What controls are essential in cellular assays to confirm PROTAC activity mediated by this compound?

  • Methodological Answer : Include negative controls (e.g., PROTAC lacking the E3 ligand or POI-binding warhead) and rescue experiments with proteasome inhibitors (e.g., MG-132) to confirm degradation is ubiquitin-proteasome system (UPS)-dependent. Monitor E3 ligase expression levels via qPCR/Western blot to rule out compensatory mechanisms .

Advanced Research Questions

Q. How can researchers address inconsistent degradation efficiency of this compound-based PROTACs across different cell lines?

  • Methodological Answer : Quantify endogenous E3 ligase expression (e.g., VHL or CRBN) via targeted proteomics. Use isogenic cell lines with CRISPR-mediated E3 knockout/overexpression to isolate ligase availability as a variable. Assess cell-specific factors like POI turnover rates or proteasome activity using fluorescent ubiquitination reporters .

Q. What strategies resolve discrepancies in ternary complex formation observed with this compound in structural vs. functional studies?

  • Methodological Answer : Combine hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes in the E3 ligase upon PROTAC binding. Validate functional relevance using mutagenesis of key interfacial residues identified in crystallographic studies. Cross-validate with cellular degradation assays using POI mutants resistant to ubiquitination .

Q. How can researchers systematically identify novel E3 ligases compatible with Ligand 6 for expanding PROTAC applications?

  • Methodological Answer : Leverage bioinformatics tools (e.g., UbE3-APA) to mine E3-substrate databases for ligases with structural homology to VHL/CRBN. Perform high-throughput screening of E3 ligand libraries in cell-free ubiquitination assays. Validate hits using AlphaFold-predicted E3-ligand docking models .

Q. What experimental approaches mitigate off-target ubiquitination by PROTACs using this compound?

  • Methodological Answer : Employ ubiquitin remnant profiling (Ubiscan) to map global ubiquitination changes post-PROTAC treatment. Compare results to POI-specific degradation using SILAC-based proteomics. Optimize PROTAC concentration to minimize nonspecific E3 engagement and validate with E3 ligase activity assays .

Q. Data Contradiction and Validation

Q. How should researchers interpret conflicting reports on the proteasomal vs. non-proteasomal roles of this compound in substrate regulation?

  • Methodological Answer : Distinguish degradation-dependent vs. -independent outcomes using time-course experiments with proteasome inhibitors. Pair with ubiquitin chain linkage analysis (e.g., K48 vs. K63 ubiquitination) to determine if degradation or signaling is predominant. Validate in vivo using conditional E3 knockout models .

Q. What steps validate the specificity of this compound in PROTAC-mediated degradation when off-target effects are suspected?

  • Methodological Answer : Perform transcriptome-wide RNA-seq to rule out transcriptional feedback loops. Use thermal proteome profiling (TPP) to confirm PROTAC-induced POI destabilization. Cross-reference with E3 ligase substrate databases to exclude known off-targets .

Q. Tables for Key Experimental Parameters

Parameter Recommended Assay Key Evidence
Binding AffinitySPR, ITC
Ternary Complex StabilityNanoBRET, HDX-MS
Degradation SpecificityUbiscan, SILAC Proteomics
E3 Ligase Expression LevelsqPCR, Western Blot

Properties

Molecular Formula

C24H31F3N4O5S

Molecular Weight

544.6 g/mol

IUPAC Name

1-(2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C22H30N4O3S.C2HF3O2/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;3-2(4,5)1(6)7/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);(H,6,7)

InChI Key

SGNZARGJXDPTDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.